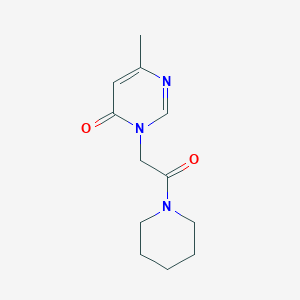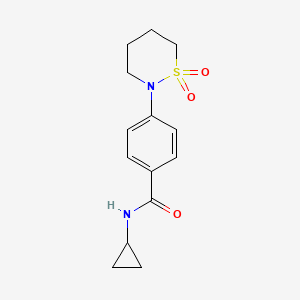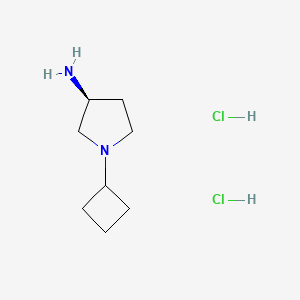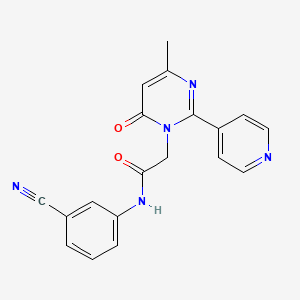![molecular formula C21H24N4O3S B2516842 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941969-13-7](/img/structure/B2516842.png)
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a synthetic molecule with a complex structure.
- It contains a thiazolo[4,5-d]pyridazine core and an acetamide group.
- The presence of the tetrahydrofuran-2-yl substituent adds further complexity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
- Detailed synthetic pathways would require reviewing relevant literature.
Molecular Structure Analysis
- The molecular formula is C~17~H~18~N~4~O~3~S.
- The compound contains a thiazolo[4,5-d]pyridazine ring system.
- The 4-ethylphenyl group and the tetrahydrofuran-2-yl substituent are attached to the core structure.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining its reactivity with various reagents.
- Literature sources may provide insights into its behavior under different conditions.
Physical And Chemical Properties Analysis
- Experimental data (density, boiling point, solubility, etc.) would be necessary for a comprehensive analysis.
- Predicted properties indicate moderate hydrophobicity and stability.
Applications De Recherche Scientifique
Synthetic Applications
Research on compounds with similar structures has focused on developing novel synthetic pathways for heterocyclic compounds. For example, the work by E. A. E. Rady and M. Barsy (2006) outlines a facile synthesis approach for creating pyridine, pyridazine, and other heterocyclic derivatives. These methods are crucial for generating compounds with potential applications in drug development and material science (E. A. E. Rady & M. Barsy, 2006).
Biological Activities
Studies on related compounds also explore their biological activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been analyzed for their antioxidant activities. This research, including work by K. Chkirate et al. (2019), demonstrates the potential of such compounds in developing new antioxidant agents, highlighting the importance of structural features in modulating biological activities (K. Chkirate et al., 2019).
Material Science Applications
Additionally, the structural motifs found in compounds like 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be essential for material science applications. Research into the synthesis and characterization of heterocycles incorporating thiadiazole moieties, as conducted by A. Fadda et al. (2017), points towards the use of these compounds in developing new materials with specific properties, such as insecticidal activities (A. Fadda et al., 2017).
Safety And Hazards
- Safety data would depend on experimental studies.
- The compound’s toxicity, stability, and potential hazards should be investigated.
Orientations Futures
- Research avenues could include:
- Biological studies to explore potential therapeutic applications.
- Structural modifications to enhance activity or reduce toxicity.
- Investigation of its interactions with relevant proteins.
Propriétés
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h6-9,16H,3-5,10-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFUSQTRGRJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

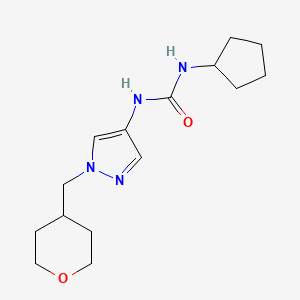
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

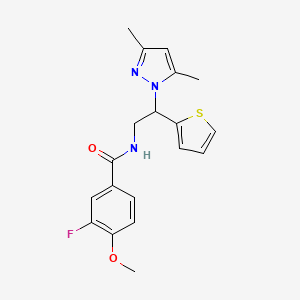

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)
